molecular formula C7H4BrN3O B12942126 7-Bromo-3H-imidazo[4,5-b]pyridine-2-carbaldehyde

7-Bromo-3H-imidazo[4,5-b]pyridine-2-carbaldehyde

Cat. No.: B12942126
M. Wt: 226.03 g/mol
InChI Key: LDMAPZHQVMITFT-UHFFFAOYSA-N
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Description

7-Bromo-3H-imidazo[4,5-b]pyridine-2-carbaldehyde is a heterocyclic compound that features a bromine atom at the 7th position, an imidazo[4,5-b]pyridine core, and a carbaldehyde group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3H-imidazo[4,5-b]pyridine-2-carbaldehyde typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde. This reaction proceeds under conditions of phase transfer catalysis (PTC) in a solid-liquid system . The reaction conditions are optimized to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3H-imidazo[4,5-b]pyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The bromine atom can be substituted with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to replace the bromine atom.

Major Products

    Oxidation: 7-Bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid.

    Reduction: 7-Bromo-3H-imidazo[4,5-b]pyridine-2-methanol.

    Substitution: Various substituted imidazo[4,5-b]pyridine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 7-Bromo-3H-imidazo[4,5-b]pyridine-2-carbaldehyde involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, thereby modulating biological pathways. For instance, it may inhibit kinases involved in cell signaling, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-3H-imidazo[4,5-b]pyridine-2-carbaldehyde is unique due to the presence of both a bromine atom and a carbaldehyde group, which confer distinct reactivity and potential biological activity. This combination makes it a valuable scaffold for the development of new bioactive molecules.

Properties

Molecular Formula

C7H4BrN3O

Molecular Weight

226.03 g/mol

IUPAC Name

7-bromo-1H-imidazo[4,5-b]pyridine-2-carbaldehyde

InChI

InChI=1S/C7H4BrN3O/c8-4-1-2-9-7-6(4)10-5(3-12)11-7/h1-3H,(H,9,10,11)

InChI Key

LDMAPZHQVMITFT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1Br)NC(=N2)C=O

Origin of Product

United States

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